molecular formula C13H12N2O3 B11048325 [1-(3,4-Dimethoxyphenyl)-2-hydroxyethylidene]propanedinitrile

[1-(3,4-Dimethoxyphenyl)-2-hydroxyethylidene]propanedinitrile

Cat. No. B11048325
M. Wt: 244.25 g/mol
InChI Key: HEPKWEPGZDERFE-UHFFFAOYSA-N
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Description

[1-(3,4-Dimethoxyphenyl)-2-hydroxyethylidene]propanedinitrile is an organic compound characterized by the presence of a dimethoxyphenyl group and a hydroxyethylidene group attached to a propanedinitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3,4-Dimethoxyphenyl)-2-hydroxyethylidene]propanedinitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

[1-(3,4-Dimethoxyphenyl)-2-hydroxyethylidene]propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1-(3,4-Dimethoxyphenyl)-2-hydroxyethylidene]propanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-(3,4-Dimethoxyphenyl)-2-hydroxyethylidene]propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1-(3,4-Dimethoxyphenyl)-2-hydroxyethylidene]propanedinitrile is unique due to the presence of both hydroxyethylidene and nitrile groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .

properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

2-[1-(3,4-dimethoxyphenyl)-2-hydroxyethylidene]propanedinitrile

InChI

InChI=1S/C13H12N2O3/c1-17-12-4-3-9(5-13(12)18-2)11(8-16)10(6-14)7-15/h3-5,16H,8H2,1-2H3

InChI Key

HEPKWEPGZDERFE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=C(C#N)C#N)CO)OC

Origin of Product

United States

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